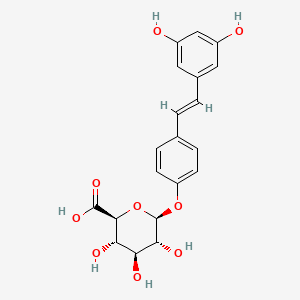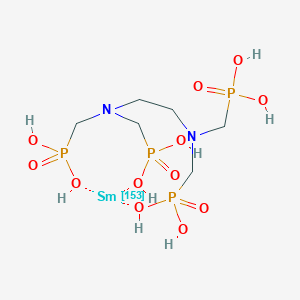
trans-Resveratrol 4'-O-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Resveratrol 4'-O-glucuronide belongs to the class of organic compounds known as stilbene glycosides. Stilbene glycosides are compounds structurally characterized by the presence of a carbohydrate moiety glycosidically linked to the stilbene skeleton. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm.
Aplicaciones Científicas De Investigación
Metabolism and Bioavailability
- trans-Resveratrol 4'-O-glucuronide is a significant metabolic product of trans-resveratrol, which is a polyphenol found in grape skins and red wine, known for its antioxidant, anti-inflammatory, and anti-carcinogenic properties. Its synthesis and quantification are crucial for understanding its bioavailability and effects in the human body (Learmonth, 2003).
- The bioavailability of trans-resveratrol from red wine in humans indicates that trans-resveratrol glucuronides, rather than the free form of the compound, are predominantly found in human serum, highlighting the importance of these metabolites in assessing the health effects of dietary resveratrol consumption (Vitaglione et al., 2005).
Pharmacokinetics and Absorption
- Studies on the pharmacokinetics and oral bioavailability of resveratrol and its metabolites, including this compound, in rats suggest that trans-resveratrol and its glucuronide and sulfate conjugates are widely distributed in tissues, providing insight into its mechanisms of action in vivo (Juan et al., 2010).
Biological Effects
- Resveratrol metabolites, including the 4'-O-glucuronide, have been shown to possess antioxidant activity similar to resveratrol itself, with studies indicating that these metabolites inhibit cell growth and induce apoptosis in cancer cells, suggesting a significant role in the antitumor activity of resveratrol (Storniolo & Moreno, 2012).
- Trans-resveratrol and its metabolites, including 4'-O-glucuronide, have been investigated for their impact on endothelial nitric oxide synthase activity, nitric oxide release, and reactive oxygen species levels, contributing to our understanding of resveratrol's effects on vascular health (Ladurner et al., 2014).
Enzymatic Interactions and Kinetics
- The glucuronidation of trans-resveratrol, including the formation of its 4'-O-glucuronide, exhibits atypical enzyme kinetics, which is crucial for predicting the in vivo clearance of resveratrol upon high-dose consumption. This knowledge helps in understanding the pharmacological efficacy and metabolism of resveratrol (Iwuchukwu & Nagar, 2008).
Propiedades
Fórmula molecular |
C20H20O9 |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1 |
Clave InChI |
CDEBVTGYVFHDMA-OTPOQTMVSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Sinónimos |
esveratrol-3-O-glucuronide resveratrol-4'-O-glucuronide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3S,5S,8R,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1238922.png)


![ethyl N-[(E)-[5-chloro-1-(2-chlorophenyl)-3-methylpyrazol-4-yl]methylideneamino]carbamate](/img/structure/B1238926.png)




![(3aS,5S,11bR)-7-hydroxy-5-methyl-3,3a,5,11b-tetrahydro-2H-benzo[g]furo[3,2-c]isochromene-2,6,11-trione](/img/structure/B1238934.png)



![1-methyl-4-[(1S)-1,2,2-trimethylcyclopentyl]cyclohexa-1,3-diene](/img/structure/B1238943.png)
![[(Z)-pyridin-2-ylmethylideneamino]thiourea](/img/structure/B1238944.png)
